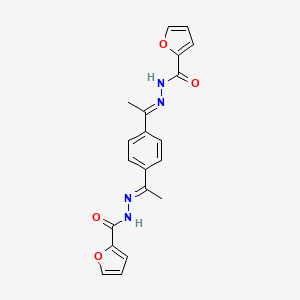
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as JNJ-5207852 and has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the inhibition of TRPV1 receptor activation and the reuptake of serotonin and norepinephrine. TRPV1 receptors are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the regulation of pain and inflammation. Inhibition of TRPV1 receptor activation by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to a reduction in pain and inflammation. The inhibition of serotonin and norepinephrine reuptake by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is associated with an improvement in mood and emotions.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been found to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in lab experiments is its selectivity for the TRPV1 receptor. This allows for the specific targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide. One direction is the development of more potent and selective TRPV1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in other diseases, such as cancer and neurodegenerative disorders. Additionally, the investigation of the long-term effects of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide on pain, anxiety, and depression is an important future direction.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with propanoyl chloride to yield the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQKVAPPIFHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)


![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)


![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)



